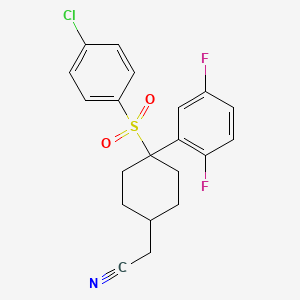

2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile

Vue d'ensemble

Description

The compound 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile is a chemically synthesized molecule featuring a cyclohexyl ring substituted with a chlorophenylsulfonyl and difluorophenyl group. This compound’s structure makes it potentially useful in various scientific research and industrial applications due to its unique reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile typically begins with the preparation of the key intermediates such as 4-(4-chlorophenylsulfonyl)cyclohexanone and 4-(2,5-difluorophenyl)cyclohexanone. These intermediates undergo a series of reactions, including nucleophilic substitutions and addition reactions, to achieve the final product.

Industrial Production Methods

On an industrial scale, the production might involve optimized reaction conditions such as specific temperature controls, solvent choices, and catalyst use to maximize yields and purity while maintaining cost-effectiveness. Methods like batch processing or continuous flow systems are often employed to ensure efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo several types of reactions:

Oxidation: : Conversion to sulfoxides or sulfones.

Reduction: : Conversion of nitrile to amine.

Substitution: : Electrophilic aromatic substitutions due to the aromatic rings.

Common Reagents and Conditions

Reactions typically involve:

Oxidizing agents like hydrogen peroxide or mCPBA.

Reducing agents such as lithium aluminum hydride (LiAlH4).

Various bases or acids for catalyzing substitution reactions.

Major Products

The major products from these reactions vary:

From oxidation, you get sulfoxides or sulfones.

From reduction, you achieve primary amines.

Substitution products depend on the substituents introduced onto the aromatic rings.

Applications De Recherche Scientifique

The compound's structural complexity and functional groups make it valuable in different fields:

Chemistry: : As a precursor in the synthesis of more complex molecules.

Biology and Medicine: : Potential roles in pharmacological studies, especially those involving receptor binding due to its distinctive aromatic groups.

Industry: : Possible use as an intermediate in the production of agrochemicals, polymers, and dyes.

Mécanisme D'action

In biological systems, the compound may exert effects by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorophenyl and difluorophenyl groups could facilitate binding to hydrophobic pockets within proteins, modulating their activity. Pathways involved often include those related to signal transduction or metabolic processes.

Comparaison Avec Des Composés Similaires

Compared to similar compounds such as other cyclohexyl derivatives or those with sulfonyl or difluorophenyl groups, 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile stands out due to its dual aromatic substitution pattern, offering unique reactivity and interaction potential.

Similar compounds include:

4-(4-chlorophenylsulfonyl)cyclohexylacetonitrile

4-(2,5-difluorophenyl)cyclohexylacetonitrile

Other cyclohexylacetonitrile derivatives

This detailed dive into the compound showcases its synthetic versatility and application potential across various scientific and industrial fields. Fascinating stuff, right?

Activité Biologique

2-((1S,4S)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile, also known by its CAS number 471905-01-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H18ClF2NO2S

- Molecular Weight : 409.88 g/mol

- IUPAC Name : this compound

The compound exhibits its biological activity primarily through the inhibition of specific cellular pathways associated with cancer cell proliferation. It has been shown to target the APC (Adenomatous Polyposis Coli) protein pathway, which is crucial in colorectal cancer development. By selectively inhibiting the growth of cancer cells with APC mutations while sparing normal cells, it demonstrates a promising therapeutic window .

Biological Activity and Pharmacological Effects

-

Anticancer Activity :

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it displayed selective antiproliferative activity against colon cancer cell lines harboring mutations in the APC gene .

- In a high-throughput screening study involving over 200,000 compounds, it was identified as a potent inhibitor with an IC50 value indicating effective inhibition at low concentrations .

- Selectivity and Safety Profile :

- Structure-Activity Relationship (SAR) :

Study 1: Efficacy in Colon Cancer Models

In a study assessing the efficacy of TASIN analogs (including the target compound), researchers found that compounds exhibiting structural similarities demonstrated significant cytotoxicity against colon cancer cells with APC mutations. The study highlighted that compounds with certain substituents had improved stability and potency .

Study 2: Comparative Analysis with Other Anticancer Agents

A comparative analysis indicated that this compound showed superior efficacy compared to traditional chemotherapeutics in specific models of colorectal cancer .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| IC50 Against APC-mutant Cells | < 10 nM |

| Selectivity Ratio | >100-fold compared to wild-type |

| Stability | T1/2 >240 min |

| Structural Modifications | Electron-withdrawing groups enhance activity |

Propriétés

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF2NO2S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,13-14H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJSSDVJDCQIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.